

Technical Guide: Physicochemical Characterization of Methyl 2-aminoisonicotinate

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Compound of Interest

Compound Name: Methyl 2-aminoisonicotinate

Cat. No.: B026944

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Audience: Researchers, Scientists, and Drug Development Professionals Topic: Melting Point of **Methyl 2-aminoisonicotinate**

This technical guide provides a comprehensive overview of the melting point of **Methyl 2-aminoisonicotinate**, a key physicochemical property for substance identification and purity assessment. The document outlines reported melting point values, details the experimental protocols for its determination, and presents a logical workflow for the measurement process.

Quantitative Data Summary

The reported melting point of **Methyl 2-aminoisonicotinate** varies slightly across different suppliers and studies, which can be attributed to the purity of the sample and the specific methodology used for determination. A summary of the available data is presented below.

Parameter	Reported Value	Source	Notes
Melting Point	145.0 - 149.0 °C	Tokyo Chemical Industry	Purity: >98.0% (GC)
Melting Point	147 °C	Tokyo Chemical Industry	Reference value
Melting Point	142 - 143 °C	US Biological[1]	Form: Tan Solid

Pure crystalline substances typically exhibit a sharp, well-defined melting point, whereas the presence of impurities tends to lower the melting point and broaden its range.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing organic compounds. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

The capillary method is the most widely adopted technique for melting point determination and is recognized by major pharmacopeias.^[2] It involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the transition from solid to liquid.^[3]

Methodology:

- Sample Preparation:
 - Ensure the sample of **Methyl 2-aminoisonicotinate** is completely dry, as residual solvent can act as an impurity and depress the melting range.^[4]
 - If the sample consists of coarse crystals, it must be finely pulverized using a clean mortar and pestle to ensure uniform packing and heat transfer.^[2]
- Capillary Tube Loading:
 - Obtain a standard glass capillary tube sealed at one end.^[4]
 - Press the open end of the tube into the powdered sample, collecting a small amount of material.^[5]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, several times through a long glass tube.^{[2][4]}

- The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[4][5]
- Measurement Procedure:
 - Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.
 - Rapid Determination (Optional): If the approximate melting point is unknown, perform a preliminary run with a fast heating rate (e.g., 10-20 °C/minute) to establish a rough estimate.[6]
 - Accurate Determination: Cool the apparatus to at least 15-20 °C below the approximate melting point.[4][6] Begin heating at a slow, controlled rate, typically 0.5-2 °C per minute.[2] A slow ramp rate is critical for an accurate measurement.
 - Observation and Recording: Observe the sample through the apparatus's viewfinder. Record two temperatures:
 1. Onset of Melting: The temperature at which the first drop of liquid becomes visible.[4][5]
 2. Completion of Melting: The temperature at which the entire sample has transformed into a transparent liquid.[4][5]
 - The recorded values constitute the melting range (e.g., 142.5 - 143.5 °C). For high-purity compounds, this range should be narrow.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions. It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[7] This method can determine melting points, heat of fusion (enthalpy), and is a powerful tool for purity analysis.[8][9]

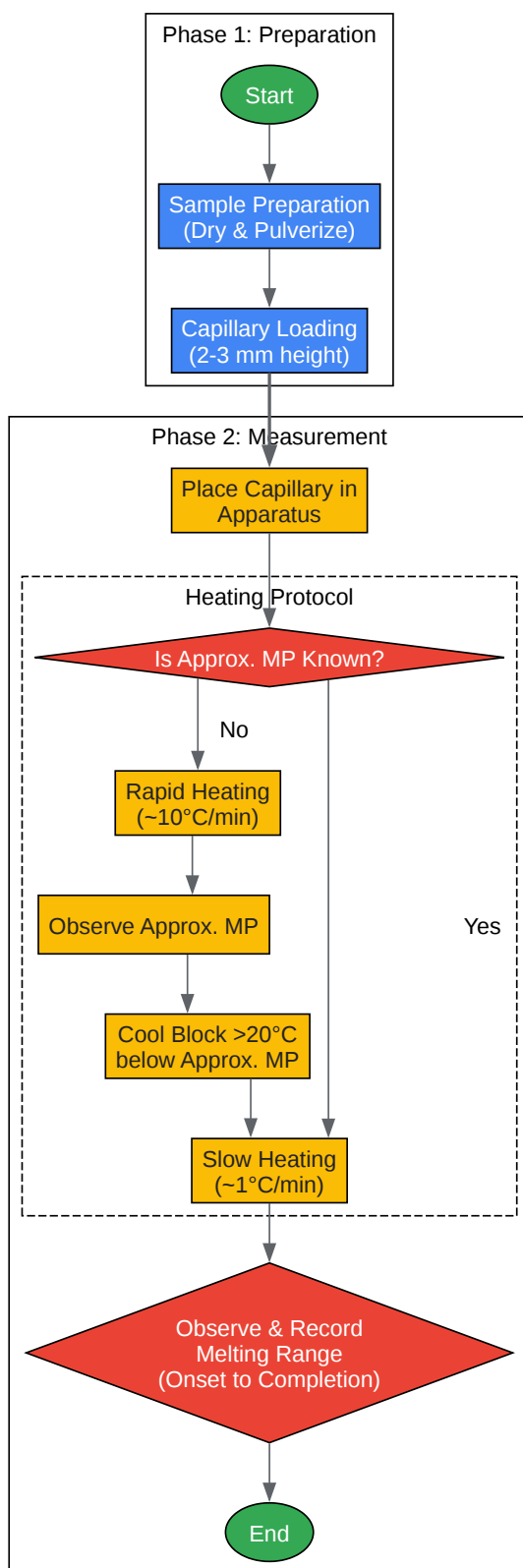
Methodology:

- Sample Preparation:

- Accurately weigh 1-3 mg of **Methyl 2-aminoisonicotinate** into a small aluminum DSC pan.
- Hermetically seal the pan to enclose the sample.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.[\[7\]](#)
 - The instrument program is set to heat the cell at a constant, linear rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[\[8\]](#)
- Data Acquisition and Analysis:
 - The DSC instrument records the heat flow to the sample versus temperature.
 - The melting process appears as an endothermic peak on the DSC thermogram.
 - For pure organic compounds, the melting point (T_m) is determined from the extrapolated onset temperature of the peak.[\[10\]](#) The area under the peak corresponds to the heat of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a standard capillary melting point determination protocol.



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Caption: Workflow for Capillary Melting Point Determination.

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